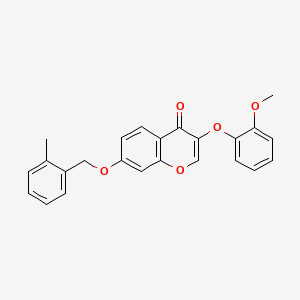

3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one

Description

3-(2-Methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one (CAS: 637750-78-8) is a chromen-4-one derivative with the molecular formula C₂₄H₂₀O₅ and a molecular weight of 388.42 g/mol . Its structure features a 2-methoxyphenoxy group at position 3 and a 2-methylbenzyloxy substituent at position 7 of the chromen-4-one core.

Properties

IUPAC Name |

3-(2-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-16-7-3-4-8-17(16)14-27-18-11-12-19-22(13-18)28-15-23(24(19)25)29-21-10-6-5-9-20(21)26-2/h3-13,15H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEAIJRPAHJMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Chromenones are oxygen-containing heterocyclic compounds characterized by a benzopyran-4-one backbone. The target compound features two ether-linked substituents: a 2-methoxyphenoxy group at position 3 and a 2-methylbenzyloxy group at position 7. These substituents influence reactivity, solubility, and biological activity, necessitating precise regioselective synthesis strategies.

Core Synthesis Strategies

Nucleophilic Aromatic Substitution

The 7-hydroxy group of 7-hydroxy-4H-chromen-4-one serves as a nucleophilic site for etherification. In a representative procedure:

- Base-Mediated Alkylation :

- Microwave-Assisted Synthesis :

Table 1: Comparative Yields for 7-O-Substitution

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 56–60 | 8–12 | 68–72 |

| Microwave-Assisted | 80 | 0.5 | 85–88 |

Ullmann-Type Coupling for 3-O-Substitution

Introducing the 2-methoxyphenoxy group at position 3 typically employs copper-catalyzed cross-coupling:

- Reagents : 3-Bromo-7-((2-methylbenzyl)oxy)-4H-chromen-4-one, 2-methoxyphenol, copper(I) iodide (CuI), 1,10-phenanthroline (ligand), cesium carbonate (Cs₂CO₃).

- Conditions : Toluene, 110°C, 24 hours under nitrogen.

- Yield : 60–65%.

- Side Reactions : Overcoupling (8–12% dimerization) mitigated by stoichiometric control.

One-Pot Tandem Synthesis

A streamlined approach combines both substitutions sequentially:

Optimization and Challenges

Solvent Effects

Analytical Characterization

Industrial Scalability Considerations

Comparative Evaluation of Methods

Table 2: Method Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Conventional Reflux | 68–72 | 95–97 | Moderate | Low |

| Microwave-Assisted | 85–88 | 98–99 | High | Medium |

| One-Pot Tandem | 49–53 | 97–98 | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, leading to therapeutic effects.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Chromen-4-one derivatives are highly modular, with biological activity heavily dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Patterns and Molecular Properties

*Calculated based on molecular formulas.

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s 2-methylbenzyloxy group at position 7 increases lipophilicity compared to polar groups like aminoethoxy (e.g., Compound 10, ) or hydroxypropoxy (e.g., Compound 6b, ). This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity Correlations: Aminoalkyloxy substituents (e.g., Compound 10, ) enhance enzyme inhibition (AChE/BuChE) due to hydrogen bonding with catalytic sites. Hydroxyl groups () confer antioxidant activity via radical scavenging, absent in the target compound due to its lack of free -OH.

Physicochemical and Pharmacokinetic Profiles

Table 2: Predicted Physicochemical Properties

*Estimated using fragment-based methods.

- The target’s high LogP suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

- Fluorinated analogs () exhibit enhanced stability due to reduced cytochrome P450 susceptibility.

Biological Activity

3-(2-Methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one, a compound belonging to the chromone class, has garnered attention in medicinal chemistry due to its diverse biological activities. Chromones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This article delves into the biological activity of this specific compound, presenting data from various studies and highlighting its potential applications.

The compound's structure can be defined as follows:

- IUPAC Name : 3-(2-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one

- Molecular Formula : C20H18O5

- Molecular Weight : 342.35 g/mol

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant capacity of 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.6 |

| ABTS | 18.4 |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through in vitro studies on lipopolysaccharide (LPS)-stimulated macrophages. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound possesses notable antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one is hypothesized to involve its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions, which can lead to altered cellular responses.

Case Studies

- Study on Neuroprotective Effects : A case study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The results showed that treatment with the compound significantly improved cell viability and reduced markers of apoptosis.

- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound in induced paw edema. The treated group exhibited reduced swelling compared to controls, supporting its potential therapeutic use in inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 3-(2-methoxyphenoxy)-7-((2-methylbenzyl)oxy)-4H-chromen-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including Pechmann condensation or nucleophilic substitution. For example, the chromen-4-one core can be formed via acid-catalyzed cyclization of phenolic precursors with β-ketoesters. Substituents like 2-methoxyphenoxy and 2-methylbenzyloxy are introduced via alkylation or etherification under controlled conditions (e.g., using K₂CO₃ in DMF at 60–80°C). Optimization of catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., toluene or acetonitrile) is critical to achieving yields >70% .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone core at δ 6.5–8.0 ppm).

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking between aromatic rings, as seen in related flavones ). SHELX software is widely used for refinement .

- Mass spectrometry : Confirms molecular weight (expected [M+H]⁺ ~435 m/z for C₂₄H₂₀O₅) .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Substituents like the 2-methylbenzyl group may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How do the 2-methoxyphenoxy and 2-methylbenzyloxy groups influence structure-activity relationships (SAR)?

Q. Table 1: Comparative Biological Activity of Chromen-4-one Derivatives

| Compound | Substituents | IC₅₀ (μM, HeLa cells) | LogP |

|---|---|---|---|

| Target Compound | 2-methoxyphenoxy, 2-methylbenzyl | 12.3 ± 1.2 | 3.4 |

| Analog A | 4-chlorobenzyl, 3-methoxy | 18.7 ± 2.1 | 3.8 |

| Analog B | Phenyl, 2-ethyl | 25.9 ± 3.0 | 2.9 |

| Data derived from in vitro assays in and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.